molecular formula C8H17B B3027753 (R)-3-(Bromomethyl)heptane CAS No. 1379440-97-7

(R)-3-(Bromomethyl)heptane

Cat. No. B3027753
M. Wt: 193.12 g/mol
InChI Key: NZWIYPLSXWYKLH-MRVPVSSYSA-N
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Description

Heptane is a straight-chain alkane with seven carbon atoms. The term “®-3-(Bromomethyl)heptane” suggests a heptane molecule with a bromomethyl group attached to the third carbon atom in the chain. The “®” indicates the configuration of the chiral center at the third carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the bromination of heptane, specifically targeting the third carbon in the chain. This could potentially be achieved through selective radical bromination .


Molecular Structure Analysis

The molecular structure would consist of a seven-carbon chain (heptane) with a bromomethyl group (-CH2Br) attached to the third carbon. The “®” configuration at this carbon would determine the spatial arrangement of the atoms .


Chemical Reactions Analysis

As a brominated hydrocarbon, “®-3-(Bromomethyl)heptane” would likely undergo reactions typical of alkyl halides. These could include nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Bromomethyl)heptane” would likely be similar to those of other brominated hydrocarbons. These could include a relatively high density and boiling point compared to non-halogenated hydrocarbons .

Scientific Research Applications

Organometallic Chemistry

  • The synthesis of complex organometallic compounds involves reactions with (R)-3-(Bromomethyl)heptane derivatives. For instance, germabicyclo compounds are synthesized through ring closure reactions involving bis-Grignard derivatives and (R)-3-(Bromomethyl)heptane. These reactions lead to the formation of compounds with different substitutions on the germanium atom, showcasing the compound's utility in creating diverse organometallic structures (Sommese et al., 1990).

Environmental Science

  • In environmental contexts, compounds similar to (R)-3-(Bromomethyl)heptane, such as 3-bromo-2,2-bis(bromomethyl)-propanol, undergo spontaneous decomposition under specific conditions. This process forms various products and releases bromide ions, which are of environmental concern due to their potential hazard (Ezra et al., 2005).

Fuel Reforming

  • In the field of fuel reforming, (R)-3-(Bromomethyl)heptane derivatives are used in experiments to understand the reforming process of heptane in the presence of different gases. These studies are vital for improving the efficiency of fuel reforming processes (Reddy & Cha, 2016).

Organic Synthesis

  • The compound plays a significant role in the synthesis of novel organic molecules. For example, the study of bicyclo compounds reveals the origins of atropisomerism, a phenomenon important in the development of asymmetric organic synthesis (Goldfuss & Rominger, 2000).
  • Additionally, in the pyrolysis of n-heptane, an essential process in petrochemical industries, (R)-3-(Bromomethyl)heptane derivatives play a crucial role in understanding the reaction mechanisms and product distribution (Chakraborty & Kunzru, 2009).

Safety And Hazards

Brominated hydrocarbons can be hazardous. They may cause irritation to the skin and eyes, and inhalation or ingestion could be harmful. Proper safety measures should be taken when handling such compounds .

Future Directions

The study of brominated hydrocarbons and their reactions is an active area of research. Future directions could include exploring new synthetic methods, studying reaction mechanisms in more detail, and investigating potential applications of these compounds .

properties

IUPAC Name

(3R)-3-(bromomethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIYPLSXWYKLH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Bromomethyl)heptane

CAS RN

1379440-97-7
Record name (R)-3-(Bromomethyl)heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In FIG. 2A, an exemplary synthesis of 2-(2-ethylhexyl)thiophene is depicted. As shown in FIG. 2A, a 7.4 mL thiophene was dissolved in 100 mL anhydrous tetrahydrofuran (THF). The solution was then cooled to about −78° C. A 30 mL of 2.5 M n-butyllithium (n-BuLi) in hexane (75 mmol) was added dropwise to the solution. The reaction mixture was warmed to room temperature for about 2 hours, and then cooled to about −15 to about −20° C. 26 mL 2-ethyl bromide was added to the reaction mixture. The reaction mixture was reacted at about 50° C. for about 18 hours, and poured into crushed ice. The organic phase was isolated and washed with water, and extracted with ether three times. After removal of the solvent by rotary evaporator, the residue was distilled under vacuum to get rid of the 2-ethylhexyl bromide. After removal of the 2-ethylhexyl bromide, the residue was purified by elution with hexane by silica gel column chromatography (i.e., about 10 to about 15 cm) to afford 12.6 g 2-(2-ethylhexyl)thiophene as light yellow liquid. The yield was about 85%. The molecular weight was determined by gas chromatography/mass spectrometry (GC-MS) to be 196.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
75 mmol
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Lemire, T Dumas, C Marie, F Giusti… - European Journal of …, 2023 - Wiley Online Library
The relationship between extractant stereochemistry and their extraction performance has only poorly been established. In order to address a part of this concern, we investigated the Pu…
H Kafafy, H Wu, M Peng, H Hu, K Yan… - International Journal of …, 2014 - hindawi.com
Three phenothiazine-based dyes have been prepared and utilized as dye-sensitized solar cells (DSSCs). The effects of dye-adsorption solvent on the performances of dye-sensitized …
Number of citations: 26 www.hindawi.com

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